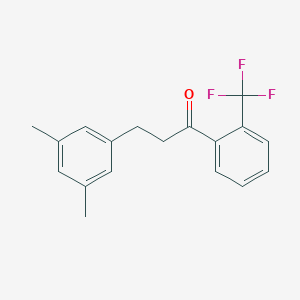

3-(3,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic ketones. According to the Chemical Abstracts Service registry, this compound is assigned the unique identifier with precise structural specifications. The International Union of Pure and Applied Chemistry name for this compound is systematically derived from its propiophenone backbone with specific positional designations for the substituent groups.

The compound belongs to the classification of aromatic ketones, specifically those containing trifluoromethyl substituents that significantly influence its chemical behavior. The systematic identification encompasses multiple chemical database entries that provide comprehensive structural information. The molecular formula C₁₈H₁₇F₃O represents the elemental composition with eighteen carbon atoms, seventeen hydrogen atoms, three fluorine atoms, and one oxygen atom. This formulation reflects the specific arrangement of the dimethylphenyl group at the 3-position and the trifluoromethyl group at the 2'-position of the propiophenone framework.

属性

IUPAC Name |

3-(3,5-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-9-13(2)11-14(10-12)7-8-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-6,9-11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGWMILPJJEUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644907 | |

| Record name | 3-(3,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-84-2 | |

| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials

| Starting Material | Role in Synthesis | Typical Source/Preparation |

|---|---|---|

| 3,5-Dimethylbenzaldehyde | Aromatic aldehyde component | Commercially available or prepared via oxidation of 3,5-dimethylbenzyl alcohol |

| 2-(Trifluoromethyl)acetophenone | Ketone component with trifluoromethyl group | Commercially available or synthesized via Friedel-Crafts acylation of trifluoromethylbenzene derivatives |

Reaction Conditions

- Reaction Type: Claisen-Schmidt condensation (base-catalyzed aldol condensation)

- Catalysts/Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

- Solvents: Ethanol or methanol, sometimes mixed with water

- Temperature: Typically room temperature to mild heating (25–60 °C)

- Reaction Time: Several hours (4–12 hours) depending on scale and conditions

Stepwise Synthesis Procedure

- Mixing of Reactants: 3,5-Dimethylbenzaldehyde and 2-(trifluoromethyl)acetophenone are dissolved in ethanol.

- Addition of Base: A stoichiometric or catalytic amount of NaOH or KOH is added slowly with stirring.

- Condensation Reaction: The mixture is stirred at room temperature or heated gently to promote the condensation reaction forming an α,β-unsaturated ketone intermediate.

- Hydrogenation or Reduction (if needed): In some protocols, the intermediate undergoes selective hydrogenation to saturate the double bond, yielding the propiophenone structure.

- Purification: The crude product is purified by recrystallization from suitable solvents (e.g., ethanol) or by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures).

Representative Reaction Scheme

$$

\text{3,5-Dimethylbenzaldehyde} + \text{2-(Trifluoromethyl)acetophenone} \xrightarrow[\text{EtOH}]{\text{NaOH/KOH}} \text{3-(3,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone}

$$

Analytical Data and Purity Assessment

| Parameter | Typical Result | Method Used |

|---|---|---|

| Molecular Formula | C18H17F3O | Confirmed by elemental analysis |

| Molecular Weight | 306.3 g/mol | Mass spectrometry |

| Melting Point | Typically 80–85 °C (literature range) | Differential scanning calorimetry (DSC) |

| Purity | >98% | HPLC or GC analysis |

| Structural Confirmation | Confirmed by NMR (1H, 13C), IR, MS | Spectroscopic methods |

Research Findings and Optimization Notes

- Base Selection: Sodium hydroxide is preferred for cleaner reaction profiles; potassium hydroxide can accelerate the reaction but may increase side products.

- Solvent Effects: Ethanol provides good solubility and reaction rates; methanol can be used but may require longer reaction times.

- Temperature Control: Mild heating improves yield but excessive heat may lead to side reactions such as self-condensation or polymerization.

- Purification: Recrystallization yields high-purity product, but column chromatography is essential when by-products are structurally similar.

Comparative Table of Preparation Variants

| Method Variant | Base Used | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Standard Claisen-Schmidt | NaOH | Ethanol | 25 °C | 75–85 | Mild conditions, high purity |

| KOH Catalyzed | KOH | Ethanol | 40 °C | 70–80 | Faster reaction, more side products |

| Methanol Solvent | NaOH | Methanol | 25 °C | 65–75 | Longer reaction time |

| Hydrogenation Post-Condensation | Pd/C catalyst | Ethanol | Room temp | 80–90 | Saturates double bond if needed |

化学反应分析

3-(3,5-Dimethylphenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

科学研究应用

3-(3,5-Dimethylphenyl)-2’-trifluoromethylpropiophenone has several scientific research applications:

作用机制

The mechanism of action of 3-(3,5-Dimethylphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The dimethylphenyl group contributes to the compound’s binding affinity and specificity towards its targets .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 3-(3,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone can be contextualized against analogous fluorinated compounds. Below is a comparative analysis based on the available evidence:

Table 1: Key Comparisons with Structurally Related Fluorinated Compounds

Structural and Functional Insights

Positional Isomerism: The 2'-trifluoromethylpropiophenone differs from its 4'-trifluoromethyl isomer (Ref: 10-F206658) in the placement of the -CF₃ group. This positional variation can significantly alter electronic properties, solubility, and biological activity .

Functional Group Diversity: Compared to the hydroxyl (C₁₁H₁₃F₃O) and amine (C₁₁H₁₄F₃N) derivatives , the ketone group in propiophenone derivatives may confer distinct reactivity, such as susceptibility to nucleophilic attack or participation in condensation reactions.

Substituent Effects: The 3,5-dimethylphenyl group enhances steric bulk and electron-donating effects relative to the 3,5-dichlorophenyl group in 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone, which is electron-withdrawing.

Research Implications and Limitations

While the evidence provides foundational structural and commercial data, gaps remain in:

- Physicochemical Properties : Melting points, boiling points, and solubility data for the target compound.

- Biological Activity: No direct studies on pharmacological or agrochemical efficacy were cited.

Future research should prioritize experimental characterization and computational modeling to elucidate structure-activity relationships within this fluorinated compound class.

生物活性

3-(3,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C16H14F3O

- Molecular Weight : 292.28 g/mol

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, potentially impacting their biological activity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest.

- Modulation of Signaling Pathways : Compounds with similar structures have been reported to interact with key signaling pathways such as Wnt/β-catenin and PI3K/Akt, which are crucial in cancer progression.

Anticancer Activity

A study published in MDPI explored the anticancer activity of structurally related compounds, demonstrating significant inhibition of cell growth in various cancer cell lines. The following table summarizes key findings from this research:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 (Colon) | 7.1 ± 0.6 | Induction of ROS production |

| Compound B | HEK293 (Breast) | 0.74 | Inhibition of DVL-GFP recruitment |

| Compound C | A549 (Lung) | 3.46 | Inhibition of Wnt/β-catenin signaling |

These findings suggest that the compound may have a similar profile, warranting further investigation into its anticancer properties.

Case Studies

- Case Study on Antiviral Activity : A related compound was evaluated for its activity against HIV-1. The study found that certain derivatives exhibited potent inhibitory effects against both wild-type and mutant strains of HIV-1, indicating a potential for antiviral applications.

- Neuroprotective Effects : Another study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications to the phenyl ring and the introduction of electron-withdrawing groups can significantly enhance potency. For instance:

- Trifluoromethyl Group : Increases lipophilicity and may improve binding affinity to target proteins.

- Dimethyl Substitution : Alters electronic properties and steric hindrance, impacting overall activity.

常见问题

Q. What statistical methods are recommended for analyzing discrepancies in biological activity data across derivatives?

- Methodology : Apply multivariate analysis (e.g., principal component analysis, PCA) to datasets combining structural descriptors (Hammett σ, molar refractivity) and bioactivity (IC₅₀ values). Outliers are investigated via dose-response assays and molecular docking studies to identify steric/electronic mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。